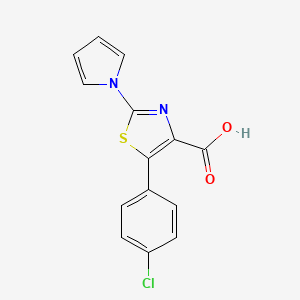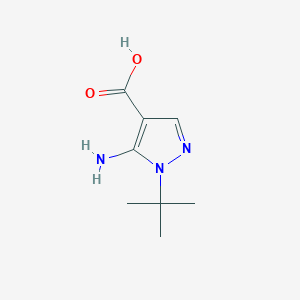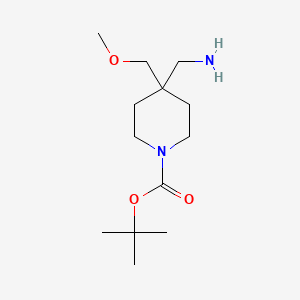
Tert-butyl 4-(aminomethyl)-4-(methoxymethyl)piperidine-1-carboxylate
Descripción general
Descripción
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound, its geometry, and the type of bonds between the atoms.Chemical Reactions Analysis
This would involve a study of the chemical reactions the compound can undergo, the products formed, and the conditions required for these reactions.Physical And Chemical Properties Analysis
This would involve studying the physical properties such as melting point, boiling point, solubility, etc., and chemical properties like reactivity, stability, etc.Aplicaciones Científicas De Investigación
Key Intermediate in Drug Synthesis
Tert-butyl 4-(aminomethyl)-4-(methoxymethyl)piperidine-1-carboxylate serves as a key intermediate in the synthesis of various pharmacologically active compounds. For instance, it is a crucial component in the synthesis of Vandetanib, a medication used for certain types of cancer treatment. The synthesis process involves acylation, sulfonation, and substitution, with a total yield of 20.2% (Wang, Wang, Tang, & Xu, 2015).
Intermediate in Biologically Active Compounds
This compound also acts as an important intermediate in the synthesis of biologically active compounds like crizotinib, used in cancer therapy. The synthesis process starts with tert-butyl-4-hydroxypiperdine-1-carboxylate, leading to a total yield of 49.9% (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Preparation of Novel Inhibitors
The compound is used in synthesizing novel inhibitors with potential pharmaceutical applications. One such example is the synthesis of (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine monohydrochloride, which involves lipase-catalyzed kinetic resolution, asymmetric hydrogenation, and resolution of racemic compounds (Yamashita et al., 2015).
Synthesis of Anticancer Drugs
This chemical serves as a precursor for small molecule anticancer drugs. A high-yield synthetic method for related compounds has been established, showing its significance in the development of new cancer therapies (Zhang, Ye, Xu, & Xu, 2018).
Role in Molecular and X-ray Studies
The compound and its derivatives have been utilized in molecular and X-ray diffraction studies, contributing to a deeper understanding of molecular structures and interactions. Such studies are crucial for drug design and synthesis (Kulkarni et al., 2016).
Contribution to Diverse Piperidine Derivatives
Tert-butyl 4-(aminomethyl)-4-(methoxymethyl)piperidine-1-carboxylate aids in the creation of diverse piperidine derivatives, which are promising synthons for various pharmaceutical applications (Moskalenko & Boev, 2014).
Safety And Hazards
This would involve studying the potential hazards associated with the compound, its toxicity, and safety measures to be taken while handling it.
Direcciones Futuras
This would involve potential areas of research involving the compound, its possible applications, and how it could be modified or used in the future.
Please consult a professional chemist or a reliable scientific database for specific information on “Tert-butyl 4-(aminomethyl)-4-(methoxymethyl)piperidine-1-carboxylate”.
Propiedades
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-(methoxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-12(2,3)18-11(16)15-7-5-13(9-14,6-8-15)10-17-4/h5-10,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOLSRPBIJXHRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(aminomethyl)-4-(methoxymethyl)piperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



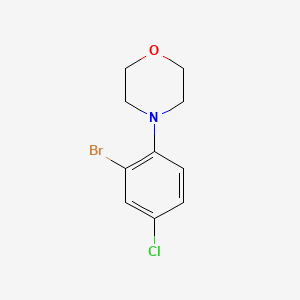
![5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid](/img/structure/B1380332.png)
![Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate](/img/structure/B1380333.png)
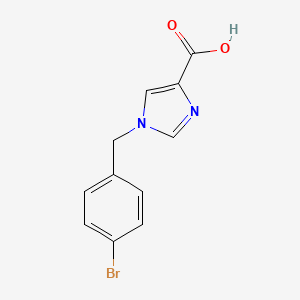
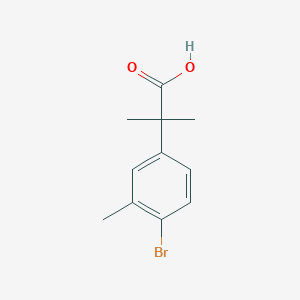
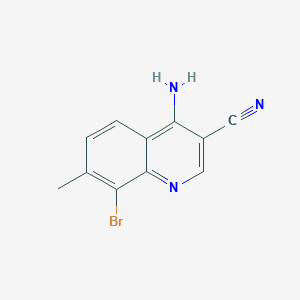
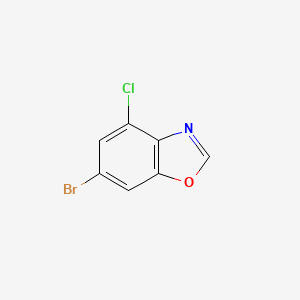
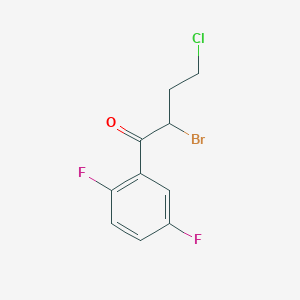
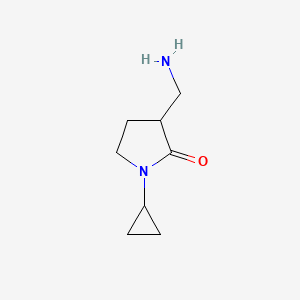
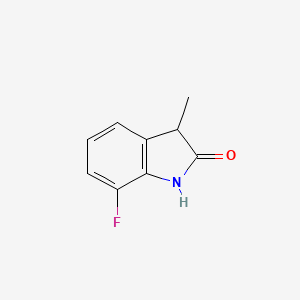
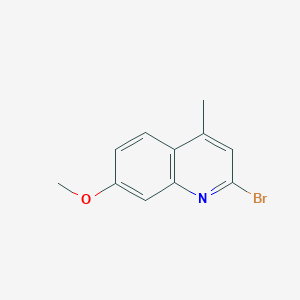
![2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1380350.png)
